Bttpg

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

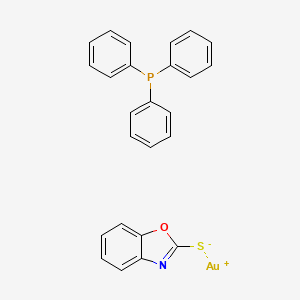

1,3-benzoxazole-2-thiolate;gold(1+);triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15P.C7H5NOS.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;10-7-8-5-3-1-2-4-6(5)9-7;/h1-15H;1-4H,(H,8,10);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOVACNQZNGZDO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C2C(=C1)N=C(O2)[S-].[Au+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19AuNOPS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59418-59-6 | |

| Record name | (2-Benzoxazolethiolato)(triphenylphosphine)gold(I) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059418596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-TBPG: A Selective mGluR1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-TBPG, chemically known as (S)-2-(3'-(1H-tetrazol-5-yl)bicyclo[1.1.1]pent-1-yl)glycine, is a synthetic organic compound that has been identified as a selective antagonist of the metabotropic glutamate receptor 1 (mGluR1).[1] This technical guide provides a comprehensive overview of (S)-TBPG, including its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its synthesis and biological evaluation. The information presented is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.

Introduction

Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play crucial modulatory roles in the central nervous system. Among the eight subtypes, mGluR1 is predominantly expressed in the postsynaptic terminals of neurons and is involved in various physiological processes, including synaptic plasticity, learning, and memory. Dysregulation of mGluR1 signaling has been implicated in several neurological and psychiatric disorders, making it an attractive target for therapeutic intervention.

(S)-TBPG has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of mGluR1. Its selectivity over other mGluR subtypes allows for the specific interrogation of mGluR1-mediated signaling pathways.

Chemical Properties

The chemical and physical properties of (S)-TBPG are summarized in the table below.

| Property | Value |

| IUPAC Name | (2S)-2-amino-2-[3-(2H-1,2,3,4-tetrazol-5-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid |

| Molecular Formula | C₈H₁₁N₅O₂ |

| Molecular Weight | 209.21 g/mol |

| CAS Number | 338460-67-6 |

| ChEMBL ID | CHEMBL2204334 |

| Canonical SMILES | C1C2(C--INVALID-LINK--N)CC1(C2)C3=NNN=N3 |

Biological Activity and Quantitative Data

(S)-TBPG is a competitive antagonist of the mGluR1 receptor. Its primary biological effect is the inhibition of mGluR1-mediated intracellular signaling. The available quantitative data for the biological activity of (S)-TBPG are presented in the following table.

| Target | Assay | Activity | Value | Reference |

| mGluR1 | Inhibition of glutamate-induced phosphoinositide hydrolysis in HEK293 cells | IC₅₀ | 69 µM | [1] |

| mGluR2 | Inhibition of glutamate-induced signaling | - | No activity | [1] |

| mGluR4 | Inhibition of glutamate-induced signaling | - | No activity | [1] |

| mGluR5 | Inhibition of glutamate-induced signaling | - | No activity | [1] |

Mechanism of Action and Signaling Pathway

As an antagonist of mGluR1, (S)-TBPG competitively binds to the receptor, preventing the binding of the endogenous agonist, glutamate. This blockade inhibits the activation of the associated G protein, Gq/11. Consequently, the downstream signaling cascade, which involves the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), is suppressed. This leads to a reduction in intracellular calcium mobilization and protein kinase C (PKC) activation.

The signaling pathway of mGluR1 and the point of inhibition by (S)-TBPG are illustrated in the following diagram.

Experimental Protocols

The following protocols are based on the methods described in the primary literature for the synthesis and biological evaluation of (S)-TBPG.[1]

Synthesis of (S)-TBPG

The synthesis of (S)-TBPG is a multi-step process. A generalized workflow is presented below. For detailed reaction conditions, reagent quantities, and purification methods, please refer to the original publication.[1]

Biological Evaluation: Inositol Phosphate Accumulation Assay

This assay is used to determine the antagonist activity of (S)-TBPG at the mGluR1 receptor by measuring the inhibition of glutamate-induced inositol phosphate (IP) accumulation.

Cell Culture and Transfection:

-

HEK293 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are transiently transfected with the cDNA encoding the human mGluR1 receptor using a suitable transfection reagent.

Inositol Phosphate Assay:

-

Transfected cells are seeded into multi-well plates and incubated overnight.

-

The cells are then labeled with [³H]myo-inositol in inositol-free medium for 16-24 hours.

-

After labeling, the cells are washed with a buffer solution.

-

Cells are pre-incubated with various concentrations of (S)-TBPG for a specified period.

-

Glutamate is then added to stimulate the mGluR1 receptor, and the incubation continues.

-

The reaction is stopped by the addition of an acidic solution.

-

The total inositol phosphates are separated from free inositol by anion-exchange chromatography.

-

The radioactivity of the eluted inositol phosphates is measured using a scintillation counter.

-

The IC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

(S)-TBPG is a selective and valuable pharmacological tool for the investigation of mGluR1 function. Its well-defined mechanism of action as a competitive antagonist and its selectivity over other mGluR subtypes make it an ideal compound for in vitro and in vivo studies aimed at elucidating the role of mGluR1 in health and disease. The experimental protocols provided in this guide offer a foundation for the synthesis and biological characterization of (S)-TBPG, facilitating further research into the therapeutic potential of targeting the mGluR1 receptor.

References

Unraveling the Mechanism of Action of BTTPG: A Comprehensive Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Initial Research Findings:

Following a comprehensive search of scientific literature and biomedical databases for "BTTPG," it has been determined that this acronym does not correspond to a recognized molecule, signaling pathway, or therapeutic agent for which a mechanism of action has been described. The search yielded no relevant publications containing quantitative data, experimental protocols, or established signaling pathways associated with "this compound."

The results included information on various unrelated topics, such as:

-

A peptide derived from bothropstoxin-I with antimicrobial properties.

-

The intricate signaling pathways of Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Proteins (BMPs).

-

The pharmacological profile of GLPG1972, an ADAMTS-5 inhibitor.

-

The enzymatic mechanism of the DNA repair protein Fpg.

None of these search results provided any connection to a substance or process identified as "this compound."

Moving Forward:

Given the absence of any foundational scientific information on "this compound," it is not possible to construct an in-depth technical guide as requested. The core requirements of providing quantitative data, detailed experimental protocols, and visualizations of signaling pathways cannot be fulfilled without established research on the topic.

We recommend that you:

-

Verify the Term: Please double-check the spelling and exact name of the molecule or process of interest. It is possible that "this compound" is a typographical error or an internal code name not yet in public scientific discourse.

-

Provide Additional Context: If available, please provide any additional information, such as the therapeutic area, the class of molecule, or the research institution associated with "this compound." This context could significantly aid in identifying the correct subject of inquiry.

We are committed to providing accurate and in-depth scientific information. Once the correct terminology or additional context is provided, we will be pleased to revisit this request and generate the comprehensive technical guide you require.

Unraveling the BTG/Tob Protein Family: A Technical Guide on Their Discovery, Origin, and Core Functions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "Bttpg" does not correspond to a recognized entity in scientific literature. This guide proceeds under the assumption that "this compound" is a typographical error and the intended subject is the BTG/Tob protein family , a group of proteins with significant relevance in cell cycle regulation and cancer research. Other potential but less likely interpretations could include the PTTG (Pituitary Tumor-Transforming Gene) family or the HtpG chaperone protein. This document will focus on the BTG/Tob family due to the close resemblance in nomenclature and its established importance in cellular processes.

Discovery and Origin

The BTG/Tob family of proteins, known for their anti-proliferative properties, consists of six members in mammals: BTG1, BTG2 (also known as PC3 or TIS21), BTG3 (also known as ANA), BTG4 (also known as PC3B), TOB1 (also known as TOB), and TOB2.[1][2][3][4][5]

The discovery of this family was a stepwise process initiated in the early 1990s. BTG1 was first identified in a study of B-cell chronic lymphocytic leukemia, where it was found to be involved in a chromosomal translocation t(8;12)(q24;q22) that juxtaposed it with the MYC proto-oncogene.[6][7] Around the same time, BTG2 was independently discovered as an immediate-early gene induced by nerve growth factor (NGF) in rat pheochromocytoma (PC12) cells (where it was named PC3) and by the tumor promoter TPA in Swiss 3T3 fibroblasts (named TIS21).[1][2][8][9] Its expression was noted to be elevated during neuronal differentiation, suggesting a role in cell cycle arrest preceding this process.[8]

The identification of these initial members, exhibiting sequence similarity and anti-proliferative functions, led to the characterization of the broader family.[9] TOB1 was identified a few years later, showing both structural and functional similarities to BTG1.[1][4] The remaining members, BTG3 , BTG4 , and TOB2 , were subsequently identified based on sequence homology within the conserved N-terminal BTG domain.[1][2]

From an evolutionary perspective, the BTG/Tob family is conserved in metazoans.[10] While invertebrates and teleost fish appear to have a single Tob gene, mammalian, avian, and amphibian genomes contain two Tob loci (Tob1 and Tob2).[11] The presence of these genes across a wide range of species underscores their fundamental role in cellular regulation.

Molecular Functions and Signaling Pathways

The primary function of the BTG/Tob proteins is the negative regulation of the cell cycle.[3] Their expression is typically highest in quiescent (G0) and G1 phases of the cell cycle and is downregulated as cells progress to the S phase.[4] This anti-proliferative activity is central to their role as tumor suppressors.

Interaction with the Ccr4-Not Complex and mRNA Deadenylation

A key mechanism underlying the function of the BTG/Tob family is their interaction with the Ccr4-Not complex , a major cytoplasmic deadenylase in eukaryotes.[3][12][13][14] The conserved BTG domain of the BTG/Tob proteins mediates a direct interaction with the CNOT7 (Caf1a) and CNOT8 (Caf1b) catalytic subunits of this complex.[3][15]

This interaction has a profound impact on mRNA stability. By recruiting the Ccr4-Not complex to target mRNAs, BTG/Tob proteins promote the shortening of the poly(A) tail, a process known as deadenylation.[2][4] Deadenylation is a critical step in mRNA decay and also leads to translational repression.[13][16] Therefore, BTG/Tob proteins act as general regulators of gene expression at the post-transcriptional level.[2][10]

Below is a diagram illustrating the signaling pathway of BTG/Tob-mediated mRNA deadenylation.

Role in the p53-Mediated DNA Damage Response

Several members of the BTG/Tob family are integrated into cellular stress response pathways, most notably the p53-mediated DNA damage response. BTG2 was identified as a direct transcriptional target of the tumor suppressor p53.[9][17] Following DNA damage, p53 levels rise, leading to the induction of BTG2 expression.[4][9] BTG2 then contributes to the ensuing cell cycle arrest, providing time for DNA repair.[9]

BTG4 has also been identified as a novel p53-regulated gene.[18] Similar to BTG2, its expression is upregulated in response to p53 activation, and it plays a role in inhibiting cell growth and inducing apoptosis.[18] While BTG1 can also be induced by DNA damage, this regulation appears to be independent of p53.[2]

The following diagram depicts the involvement of BTG2 and BTG4 in the p53 signaling pathway.

Quantitative Data

The expression of BTG/Tob family members varies across different tissues and cell types, reflecting their diverse roles in cellular homeostasis. The following tables summarize representative quantitative data on the mRNA expression of these genes.

Table 1: Relative mRNA Expression of BTG/Tob Family Members in MCF-7 Cells

| Gene | Relative mRNA Expression Level |

| BTG1 | High |

| BTG2 | Low |

| TOB1 | High |

| TOB2 | High |

| BTG3 | Not Expressed |

| BTG4 | Not Expressed |

| Data derived from microarray and RT-qPCR analysis in human MCF-7 breast cancer cells.[19] |

Table 2: BTG3 mRNA Expression in Cancer vs. Normal Tissues

| Cancer Type | BTG3 mRNA Expression in Tumor vs. Normal |

| Gastric Cancer | Lower in Tumor |

| Lung Cancer | Lower in Tumor |

| Data based on bioinformatics analysis of TCGA and other databases.[20] |

Table 3: BTG1 mRNA Expression in Diffuse Large B-cell Lymphoma (DLBCL)

| Tissue Type | BTG1 mRNA Expression Level |

| Normal B-cells | Higher |

| DLBCL | Lower |

| Data obtained from the Oncomine database.[21] |

Experimental Protocols

The study of the BTG/Tob protein family employs a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments cited in the literature.

Co-Immunoprecipitation to Detect Protein-Protein Interactions

This protocol is used to determine if two proteins, for example, a BTG/Tob protein and a component of the Ccr4-Not complex, interact in vivo.

Methodology:

-

Cell Lysis: Cells expressing the proteins of interest are harvested and lysed in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). The lysis is typically performed on ice for 30 minutes with intermittent vortexing.

-

Clarification of Lysate: The cell lysate is centrifuged at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. The supernatant (clarified lysate) is transferred to a new tube.

-

Pre-clearing: The lysate is pre-cleared by incubating with protein A/G-agarose beads for 1 hour at 4°C on a rotator. This step reduces non-specific binding of proteins to the beads.

-

Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody specific to one of the proteins of interest (the "bait" protein) overnight at 4°C on a rotator. A control immunoprecipitation using a non-specific IgG antibody should be run in parallel.

-

Capture of Immune Complexes: Protein A/G-agarose beads are added to the lysate-antibody mixture and incubated for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.

-

Washing: The beads are pelleted by centrifugation and washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the other protein of interest (the "prey" protein) to detect the co-immunoprecipitated partner.

Luciferase Reporter Assay for Promoter Activity

This assay is used to investigate the transcriptional regulation of a BTG/Tob family gene, for instance, to confirm if it is a target of a transcription factor like p53.

Methodology:

-

Cloning of the Promoter Region: The promoter region of the BTG/Tob gene of interest is amplified by PCR from genomic DNA and cloned into a luciferase reporter vector (e.g., pGL3-Basic) upstream of the luciferase gene.

-

Cell Transfection: The reporter construct is co-transfected into a suitable cell line along with an expression vector for the transcription factor of interest (e.g., p53) and a control vector expressing Renilla luciferase (for normalization of transfection efficiency).

-

Cell Culture and Treatment: The transfected cells are cultured for 24-48 hours. If investigating the response to a specific stimulus (e.g., DNA damage), the cells are treated accordingly.

-

Cell Lysis: The cells are lysed using a passive lysis buffer.

-

Luciferase Activity Measurement: The firefly and Renilla luciferase activities in the cell lysate are measured sequentially using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The fold induction of promoter activity is calculated by comparing the normalized luciferase activity in the presence of the transcription factor to that of a control (e.g., empty vector).

The following diagram illustrates the general workflow for a luciferase reporter assay.

Conclusion

The BTG/Tob family of proteins are crucial regulators of cell proliferation and are deeply integrated into cellular signaling networks that govern cell fate. Their discovery has provided significant insights into the mechanisms of cell cycle control and tumor suppression. The primary mode of action for these proteins involves the post-transcriptional regulation of gene expression through their interaction with the Ccr4-Not deadenylase complex. Furthermore, their role as downstream effectors of the p53 pathway highlights their importance in maintaining genomic integrity. The continued study of the BTG/Tob family holds promise for the development of novel therapeutic strategies in oncology and other diseases characterized by aberrant cell proliferation.

References

- 1. Emerging role of antiproliferative protein BTG1 and BTG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bmbreports.org [bmbreports.org]

- 3. The mammalian anti-proliferative BTG/Tob protein family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tumor suppressors BTG1 and BTG2: Beyond growth control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protein BTG1 - Wikipedia [en.wikipedia.org]

- 7. BTG1 [bioinformatics.org]

- 8. inmm.cnr.it [inmm.cnr.it]

- 9. Identification of BTG2, an antiproliferative p53-dependent component of the DNA damage cellular response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The BTG2 protein is a general activator of mRNA deadenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. mdpi.com [mdpi.com]

- 13. BTG/TOB factors impact deadenylases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Interaction of antiproliferative protein Tob with the CCR4‐NOT deadenylase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The anti-proliferative activity of BTG/TOB proteins is mediated via the Caf1a (CNOT7) and Caf1b (CNOT8) deadenylase subunits of the Ccr4-not complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. BTG4 is A Novel p53 Target Gene That Inhibits Cell Growth and Induces Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Anti-Proliferative Activity of BTG/TOB Proteins Is Mediated via the Caf1a (CNOT7) and Caf1b (CNOT8) Deadenylase Subunits of the Ccr4-Not Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | The clinicopathological significances and related signal pathways of BTG3 mRNA expression in cancers: A bioinformatics analysis [frontiersin.org]

- 21. researchgate.net [researchgate.net]

An Inquiry Regarding the Biological Entity "BTTPG"

Initial searches for a biological molecule abbreviated as "BTTPG" have not yielded information on a specific protein or gene with this designation in established scientific literature. It is possible that "this compound" may be a typographical error, a novel or uncharacterized entity, or a non-standard abbreviation.

To provide an accurate and relevant technical guide, clarification on the intended subject is necessary. Based on the provided abbreviation, two prominent and functionally relevant protein/gene families in the fields of cell biology and oncology are the BTG/Tob family and the PTTG family . Below is a brief overview of each to help clarify the intended topic of interest.

Potential Alternative Topics:

The BTG/Tob Protein Family

The mammalian BTG/Tob family consists of six proteins: BTG1, BTG2/PC3/Tis21, BTG3/ANA, BTG4/PC3B, Tob1/Tob, and Tob2. These proteins are recognized as crucial regulators of the cell cycle.[1]

Core Biological Functions:

-

Cell Cycle Regulation: Members of this family are known to regulate cell cycle progression in a variety of cell types.[1]

-

Transcriptional Regulation: They are implicated in transcription processes within the nucleus.[1]

-

mRNA Deadenylation and Turnover: These proteins are also involved in the cytoplasmic deadenylation and turnover of mRNA.[1]

-

Tumor Suppression: The BTG/Tob family of proteins are also classified as tumor suppressor proteins.[1]

Signaling and Interactions:

The conserved N-terminal BTG domain of these proteins acts as a protein-protein interaction module. It can bind to DNA-binding transcription factors and to subunits of the Ccr4-Not complex (CNOT7 and CNOT8), which are involved in mRNA deadenylation.[1] The less conserved C-terminal regions are thought to mediate interactions unique to each family member.[1] In bladder cancer, for instance, BTG2 has been identified as a downstream gene of miR-363-3p, and its downregulation by this microRNA is associated with increased cell migration.[2]

The Pituitary Tumor-Transforming Gene (PTTG) Family

The PTTG family of genes is well-documented for its involvement in cell-cycle regulation and mitosis. Its members are considered crucial transcription factors in the development of various cancers.[3]

Core Biological Functions:

-

Cell-Cycle Regulation and Mitosis: PTTG family members are known to be involved in these fundamental cellular processes.[3]

-

Cellular Transformation and Cancer Development: They contribute to cancer development through their role in cellular transformation in several types of tumors.[3] In breast cancer, high expression of PTTG1 and PTTG3 is correlated with poor survival, suggesting their role as prognostic biomarkers.[3]

Signaling and Pathways:

Co-expression analysis has shown that PTTG family genes are positively correlated with pathways related to:

-

Thiamine triphosphate (TTP) and deoxycytidine triphosphate (dCTP) metabolism[3]

-

Glycolysis and gluconeogenesis[3]

-

Cell-cycle related pathways[3]

Furthermore, the expression of PTTG family transcripts is correlated with metastasis markers such as AURKA, AURKB, and NDC80, as well as several members of the kinesin superfamily (KIF).[3]

To proceed with the development of an in-depth technical guide, including detailed data tables, experimental protocols, and pathway visualizations, please clarify which of these families—or another specific entity—is the intended subject of your request. Once the target molecule is confirmed, a comprehensive guide will be generated to meet the specified requirements.

References

- 1. The mammalian anti-proliferative BTG/Tob protein family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological functions of miR-363-3p/BTG2 in the metastasis of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gene signatures and prognostic analyses of the Tob/BTG pituitary tumor-transforming gene (PTTG) family in clinical breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Review of Scientific Literature: Awaiting Target Specification

Initial searches for "Bttpg" have not yielded any relevant scientific literature, suggesting a potential typographical error in the provided topic. To proceed with the development of an in-depth technical guide, clarification of the target molecule, pathway, or process is required.

This document serves as a template and an example of the depth of analysis that will be provided once a valid scientific topic is identified. The following sections are placeholders and will be populated with specific data, experimental protocols, and pathway diagrams relevant to the corrected topic.

Placeholder for Quantitative Data Summary

A comprehensive summary of all relevant quantitative data from the literature will be presented here in a structured tabular format. This will allow for easy comparison of key findings across different studies. Examples of data to be included are:

-

Binding affinities (e.g., Kd, IC50)

-

Enzymatic kinetics (e.g., Km, kcat)

-

Cell-based assay results (e.g., EC50, LD50)

-

Gene expression changes (e.g., fold change)

-

Pharmacokinetic parameters (e.g., half-life, clearance)

Table 1: Example of Quantitative Data Presentation

| Parameter | Value | Experimental System | Reference |

|---|---|---|---|

| Binding Affinity | |||

| Kd | X nM | Purified protein | [Citation] |

| IC50 | Y µM | Cell line Z | [Citation] |

| Functional Activity |

| EC50 | A µM | Reporter gene assay | [Citation] |

Placeholder for Experimental Protocols

Detailed methodologies for key experiments cited in the literature will be provided to allow for replication and critical evaluation of the findings. This section will include, but not be limited to:

-

Cell Culture and Transfection: Cell lines used, culture conditions, and transfection methods.

-

Protein Expression and Purification: Expression systems, purification columns, and quality control measures.

-

Biochemical Assays: Detailed protocols for binding assays, enzyme kinetics, etc.

-

Cell-Based Assays: Protocols for viability, signaling, and functional assays.

-

Animal Models: Species, strain, dosing regimen, and endpoint analysis.

Placeholder for Signaling Pathway and Workflow Visualization

Diagrams illustrating signaling pathways, experimental workflows, and logical relationships will be generated using the DOT language and embedded in the report. These visualizations will adhere to the specified formatting guidelines to ensure clarity and consistency.

Example Diagram: Generic Signaling Pathway

A generic signaling cascade from ligand binding to gene expression.

To proceed, please provide the correct name of the scientific topic of interest. Upon receiving the corrected term, a comprehensive and detailed technical guide will be generated based on the available scientific literature.

Unraveling the Molecular Targets of Bttpg: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Notice: Despite a comprehensive search of publicly available scientific literature and databases, no specific information regarding a molecule designated "Bttpg" and its molecular targets could be identified. The term "this compound" does not correspond to any known or published chemical entity, drug candidate, or biological probe.

It is possible that "this compound" represents an internal project code, a novel compound not yet disclosed in public literature, or a typographical error. Without the correct identification of the molecule, a detailed technical guide on its molecular targets, as requested, cannot be provided.

This guide will, therefore, pivot to a broader discussion of the methodologies and signaling pathways that are frequently implicated in the discovery of molecular targets for novel therapeutic agents, particularly within the context of the Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) signaling pathways, which were tangentially identified during the search process. This will serve as a foundational framework for researchers investigating novel compounds.

I. General Strategies for Molecular Target Identification

The identification of a drug's molecular target is a critical step in drug discovery and development. A variety of experimental and computational approaches are employed to elucidate the specific biomolecules (e.g., proteins, enzymes, receptors) with which a compound interacts to exert its biological effects.

Key Experimental Approaches:

-

Affinity-based Methods: These techniques rely on the specific binding interaction between the compound of interest and its target.

-

Affinity Chromatography: The compound is immobilized on a solid support, and a cellular lysate is passed over it. Proteins that bind to the compound are retained and can be subsequently identified by mass spectrometry.

-

Surface Plasmon Resonance (SPR): This label-free technique measures the binding kinetics and affinity of a compound to a target protein immobilized on a sensor chip.

-

-

Activity-based Methods: These approaches utilize probes that covalently bind to the active site of an enzyme family.

-

Genetic and Genomic Approaches:

-

Yeast Three-Hybrid System: This method can identify proteins that bind to a small molecule.

-

Expression Profiling: Microarrays or RNA-sequencing can reveal changes in gene expression in response to the compound, providing clues about the affected pathways and potential targets.

-

II. The BMP/TGF-β Signaling Pathways: A Common Ground for Drug Discovery

The BMP and TGF-β signaling pathways are crucial regulators of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of these pathways is implicated in a wide range of diseases, making them attractive targets for therapeutic intervention.

Canonical BMP/TGF-β Signaling:

-

Ligand Binding: BMP or TGF-β ligands bind to a complex of Type I and Type II serine/threonine kinase receptors on the cell surface.

-

Receptor Activation: Upon ligand binding, the Type II receptor phosphorylates and activates the Type I receptor.

-

SMAD Phosphorylation: The activated Type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs). The BMP pathway utilizes SMAD1, SMAD5, and SMAD8, while the TGF-β pathway primarily uses SMAD2 and SMAD3.

-

SMAD Complex Formation: Phosphorylated R-SMADs form a complex with a common mediator SMAD (co-SMAD), SMAD4.

-

Nuclear Translocation and Gene Regulation: The SMAD complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes.

Visualization of the Canonical BMP/TGF-β Signaling Pathway:

Unraveling "Bttpg": An In-depth Technical Guide on a Novel Compound

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves to provide a comprehensive overview of the physical and chemical properties of the compound designated "Bttpg". However, initial broad searches for "this compound" have not yielded a publicly recognized chemical entity corresponding to this identifier. This suggests that "this compound" may be an internal project name, a novel compound with limited public information, or a potential typographical error.

To proceed with a detailed analysis as requested, the unequivocal identification of "this compound" is paramount. We urge researchers with access to supplementary information to provide one or more of the following identifiers:

-

Full chemical name (IUPAC name)

-

CAS Registry Number

-

Chemical structure (e.g., in SMILES or MOL format)

-

Any associated patent numbers or publication references

Upon successful identification of the compound, this guide will be populated with the following critical data and visualizations to support your research and development endeavors.

Physicochemical Properties

A comprehensive summary of the physical and chemical properties of the identified compound will be presented in a tabular format for clarity and comparative analysis. This will include, but is not limited to:

| Property | Value | Experimental Conditions | Reference |

| Molecular Formula | |||

| Molecular Weight | |||

| Melting Point | |||

| Boiling Point | |||

| Solubility | (e.g., in water, DMSO) | ||

| pKa | |||

| LogP | |||

| Crystal Structure | |||

| Stability | (e.g., temperature, pH) |

Experimental Protocols

Detailed methodologies for key experiments cited in the determination of the physicochemical properties will be provided. This section will ensure reproducibility and a clear understanding of the experimental context.

Example: Determination of Aqueous Solubility

-

Method: (e.g., Shake-flask method according to OECD Guideline 105)

-

Apparatus: (e.g., Constant temperature water bath, analytical balance, pH meter)

-

Procedure: A detailed step-by-step description of the experimental process, including the preparation of solutions, equilibration times, and methods of analysis (e.g., HPLC, UV-Vis spectroscopy).

-

Data Analysis: A description of how the solubility was calculated from the raw data.

Biological Activity and Signaling Pathways

Should the identified compound have known biological targets or mechanisms of action, this section will provide a detailed description.

Visualizing Molecular Interactions

To elucidate complex biological processes, signaling pathways and experimental workflows will be represented using Graphviz diagrams. These visualizations will offer a clear and concise representation of the underlying scientific concepts.

Example: Hypothetical Signaling Pathway

Caption: A hypothetical signaling cascade initiated by this compound binding.

Example: Experimental Workflow Diagram

Caption: A generalized workflow for in vitro cell-based assays.

We are committed to providing a comprehensive and accurate technical guide. The completion of this document is contingent on the precise identification of "this compound". We encourage the intended audience to provide the necessary information to enable the full realization of this resource.

Early-Stage Research on Budoprutug (TNT119): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budoprutug (formerly TNT119) is a humanized, Fc-engineered IgG1 monoclonal antibody in early-stage clinical development for the treatment of various B-cell mediated autoimmune diseases. It selectively binds to the CD19 surface protein on B-lymphocytes, leading to their depletion through enhanced antibody-dependent cellular cytotoxicity (ADCC). This document provides an in-depth technical overview of the foundational preclinical and clinical research on Budoprutug, including its mechanism of action, available quantitative data, and detailed experimental methodologies.

Introduction

B-lymphocytes are central to the pathogenesis of numerous autoimmune diseases through the production of autoantibodies, antigen presentation, and cytokine secretion. Targeting B-cells for depletion has proven to be a successful therapeutic strategy. Budoprutug is a next-generation anti-CD19 monoclonal antibody designed for potent and durable B-cell depletion.[1][2] CD19 is an attractive therapeutic target as it is expressed on the surface of B-cells throughout their development, from early pre-B cells to antibody-secreting plasma cells.[3] Budoprutug's mechanism of action is primarily mediated through antibody-dependent cellular cytotoxicity (ADCC), a process where the antibody bridges the target B-cell with an effector immune cell, such as a Natural Killer (NK) cell, leading to the destruction of the B-cell.[4][5][6] Budoprutug has been bioengineered with a low-fucosylated Fc region to enhance its binding to Fcγ receptors on NK cells, thereby increasing its cytotoxic potential.[3][7]

Currently, Budoprutug is under investigation for several indications, including primary membranous nephropathy (pMN), immune thrombocytopenia (ITP), and systemic lupus erythematosus (SLE).[3][4][7]

Mechanism of Action

Targeting CD19

CD19 is a transmembrane protein that plays a critical role in regulating B-cell activation and proliferation. It forms a complex with other cell surface molecules, including the B-cell receptor (BCR), and acts as a co-receptor to modulate signaling thresholds.[3] By binding to CD19, Budoprutug can selectively target B-cells for elimination.

Antibody-Dependent Cellular Cytotoxicity (ADCC)

The primary mechanism of action for Budoprutug is ADCC. This process is initiated when the Fab region of the antibody binds to CD19 on the surface of a B-cell. The Fc region of Budoprutug then engages with Fcγ receptors (specifically FcγRIIIa or CD16a) on effector cells, most notably NK cells. This cross-linking triggers the activation of the NK cell, which in turn releases cytotoxic granules containing perforin and granzymes. Perforin forms pores in the B-cell membrane, allowing granzymes to enter and induce apoptosis, or programmed cell death. The low-fucosylation of Budoprutug's Fc region is a key design feature that enhances its affinity for FcγRIIIa, leading to more potent ADCC.[3][7]

Signaling Pathways

CD19 Signaling Pathway

The binding of Budoprutug to CD19 not only flags the B-cell for destruction but can also interfere with the normal signaling cascades that promote B-cell survival and proliferation. CD19 is a positive regulator of B-cell signaling and, upon engagement, can lead to the activation of downstream pathways involving phosphoinositide 3-kinase (PI3K) and the Vav family of proteins.

Caption: Simplified CD19 signaling pathway in B-cells.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Workflow

The experimental workflow to induce and measure ADCC involves co-culturing target B-cells with effector NK cells in the presence of Budoprutug. The subsequent lysis of the target cells is then quantified.

Caption: Logical flow of Budoprutug-mediated ADCC.

Quantitative Data

Preclinical Data

| Parameter | Value | Model System | Source |

| Binding Affinity (EC50) | 19.92 ng/mL | Immobilized Human CD19 Protein | [8] |

| In Vivo Efficacy | Dose-dependent B-cell depletion in bone marrow, lymph nodes, and spleen | Human CD19 Transgenic Mouse | [1][9] |

| Pharmacokinetics (SC) | >90% bioavailability | Non-human primate | [2][10] |

| Safety (SC) | Favorable tolerability, no observed drug-related safety findings | Non-human primate | [2][10] |

Clinical Data (Phase 1b in Primary Membranous Nephropathy)

| Parameter | Value | Patient Population (n=5) | Source |

| Dose Levels | 100-200 mg (IV infusions) | Primary Membranous Nephropathy | [2] |

| B-Cell Depletion | Complete and sustained depletion in all patients (100%) | Primary Membranous Nephropathy | [1] |

| Serological Remission | Achieved in all evaluable patients (3/3) | anti-PLA2R antibody positive | [2] |

| Clinical Remission (Complete or Partial) | Achieved in all patients (5/5) by week 48 | Primary Membranous Nephropathy | [2] |

| Safety | Generally well-tolerated, no drug-related serious adverse events | Primary Membranous Nephropathy | [1] |

Experimental Protocols

In Vitro Binding Affinity Assay (General Protocol)

-

Objective: To determine the binding affinity (EC50) of Budoprutug to its target, human CD19.

-

Methodology: An Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for this purpose.

-

Coating: 96-well microplates are coated with recombinant human CD19 protein and incubated overnight at 4°C.

-

Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein.

-

Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

-

Antibody Incubation: Serial dilutions of Budoprutug are added to the wells and incubated for 1-2 hours at room temperature.

-

Washing: Plates are washed to remove unbound antibody.

-

Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody is added and incubated for 1 hour at room temperature.

-

Washing: Plates are washed to remove unbound secondary antibody.

-

Detection: A substrate solution (e.g., TMB) is added, and the reaction is stopped with a stop solution (e.g., 2N H2SO4).

-

Data Acquisition: The optical density is measured at 450 nm using a microplate reader.

-

Data Analysis: The EC50 value is calculated by plotting the absorbance against the logarithm of the Budoprutug concentration and fitting the data to a four-parameter logistic curve.

-

In Vivo B-Cell Depletion in Human CD19 Transgenic Mice (General Protocol)

-

Objective: To evaluate the in vivo efficacy of Budoprutug in depleting B-cells in relevant tissues.

-

Methodology:

-

Animal Model: Utilize a transgenic mouse strain that expresses human CD19 on its B-cells.

-

Dosing: Administer single or multiple doses of Budoprutug intravenously or intraperitoneally at various dose levels. A vehicle control group should be included.

-

Tissue Collection: At predetermined time points post-dosing, collect peripheral blood, spleen, lymph nodes, and bone marrow.

-

Cell Suspension Preparation: Prepare single-cell suspensions from the collected tissues. Red blood cells in peripheral blood and spleen samples are lysed.

-

Flow Cytometry Staining: Stain the cell suspensions with a panel of fluorescently labeled antibodies to identify B-cells (e.g., anti-mouse CD45R/B220, anti-human CD19) and other immune cell populations. A viability dye should be included to exclude dead cells.

-

Data Acquisition: Acquire data on a flow cytometer.

-

Data Analysis: Analyze the flow cytometry data to determine the percentage and absolute number of B-cells in each tissue. Compare the B-cell counts in the Budoprutug-treated groups to the vehicle control group to calculate the percentage of B-cell depletion.

-

Clinical Pharmacokinetics Assessment (General Protocol)

-

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of Budoprutug in human subjects.

-

Methodology:

-

Sample Collection: Collect serial blood samples at predefined time points before and after Budoprutug administration.

-

Sample Processing: Process the blood samples to obtain serum or plasma, which is then stored at -80°C until analysis.

-

Bioanalytical Method: A validated ligand-binding assay, such as an ELISA, is typically used to quantify Budoprutug concentrations in the serum or plasma samples.

-

The ELISA format often involves capturing Budoprutug on a plate coated with recombinant human CD19 and detecting it with an anti-human IgG-HRP conjugate.

-

-

Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis software to calculate key PK parameters from the concentration-time data, including:

-

Maximum concentration (Cmax)

-

Time to maximum concentration (Tmax)

-

Area under the concentration-time curve (AUC)

-

Terminal half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

-

Clinical Pharmacodynamics (B-Cell Counting) (General Protocol)

-

Objective: To measure the extent and duration of B-cell depletion in patients treated with Budoprutug.

-

Methodology:

-

Sample Collection: Collect whole blood samples at baseline and at various time points during and after treatment.

-

Flow Cytometry Staining: Use a validated flow cytometry panel to enumerate B-cells. A typical panel would include antibodies against:

-

A pan-leukocyte marker (e.g., CD45)

-

A T-cell marker (e.g., CD3)

-

A monocyte marker (e.g., CD14)

-

A B-cell marker (CD19)

-

An NK-cell marker (e.g., CD56)

-

-

Absolute Counting: Utilize counting beads or a dual-platform approach to determine the absolute count of B-cells (cells per microliter of blood).

-

Data Analysis: Calculate the percentage and absolute change in B-cell counts from baseline at each time point.

-

Conclusion

Early-stage research on Budoprutug (TNT119) has demonstrated a promising profile for a potent B-cell depleting agent. Its mechanism of action, centered on enhanced ADCC through Fc-engineering, has been validated in preclinical models. Preliminary clinical data in primary membranous nephropathy are encouraging, showing complete and sustained B-cell depletion with associated clinical and serological remission, and a favorable safety profile. Ongoing and planned clinical trials in other B-cell mediated autoimmune diseases such as ITP and SLE will further elucidate the therapeutic potential of this molecule. The data and protocols presented in this whitepaper provide a comprehensive foundation for understanding the early-stage development of Budoprutug.

References

- 1. Climb Bio to Provide Budoprutug Development Strategy and Corporate Update at Virtual Investor Event | Climb Bio [ir.eliemtx.com]

- 2. climbbio.com [climbbio.com]

- 3. sec.gov [sec.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. trial.medpath.com [trial.medpath.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Climb Bio to Provide Budoprutug Development Strategy and Corporate Update at Virtual Investor Event | Climb Bio [ir.eliemtx.com]

- 10. ir.climbbio.com [ir.climbbio.com]

Unraveling the Safety Profile of Bttpg: A Substance Shrouded in Mystery

Despite a comprehensive search of scientific and regulatory databases, the identity of the substance referred to as "Bttpg" remains elusive. No publicly available data exists regarding its safety, toxicity, or biocompatibility. This suggests that "this compound" may be a novel compound, a proprietary substance not yet disclosed in public literature, an internal code name used by a research entity, or a typographical error.

For researchers, scientists, and drug development professionals, the absence of such critical information presents a significant roadblock. A thorough evaluation of a substance's safety and biocompatibility is a fundamental prerequisite for any further development, particularly for therapeutic applications. This process typically involves a tiered approach of in vitro and in vivo studies to characterize potential hazards and establish a safe exposure window.

To aid researchers who may be working with a novel or internally coded substance, this guide outlines the standard methodologies and data presentation formats for assessing the safety, toxicity, and biocompatibility of a new chemical or biological entity. While we cannot provide specific data for "this compound," the following sections detail the essential experiments and visualizations that would be required to build a comprehensive safety profile.

I. In Vitro Cytotoxicity Assessment

A primary step in toxicological screening is to assess the direct effect of a substance on cell viability. Various assays are employed to measure cytotoxicity, each with its own mechanism and endpoint.

Table 1: Summary of In Vitro Cytotoxicity Data

| Assay Type | Cell Line(s) | Endpoint | IC50 (Concentration) | Time Point(s) |

| MTT Assay | e.g., HeLa, HepG2 | Mitochondrial dehydrogenase activity | Data not available | 24h, 48h, 72h |

| LDH Assay | e.g., A549, HEK293 | Membrane integrity (Lactate Dehydrogenase release) | Data not available | 24h, 48h, 72h |

| Neutral Red Uptake | e.g., Balb/c 3T3 | Lysosomal integrity | Data not available | 24h |

| Apoptosis Assay (e.g., Annexin V/PI) | e.g., Jurkat | Apoptotic vs. Necrotic cell death | Data not available | 24h, 48h |

Experimental Protocols:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[3]

-

Compound Treatment: Expose cells to a range of concentrations of the test substance for specific time periods (e.g., 24, 48, 72 hours).[4]

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[3] Cell viability is expressed as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Assay:

The LDH cytotoxicity assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[5][6][7]

-

Cell Culture and Treatment: Culture cells in a 96-well plate and treat with various concentrations of the test substance.

-

Supernatant Collection: After the incubation period, centrifuge the plate and collect the cell-free supernatant.

-

LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.

-

Incubation and Measurement: Incubate the plate in the dark at room temperature. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. NADH then reduces the tetrazolium salt to a colored formazan product. Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[8] The amount of color formed is proportional to the amount of LDH released.

Visualizing Cytotoxicity Experimental Workflow:

Caption: A generalized workflow for in vitro cytotoxicity assays like MTT and LDH.

II. Genotoxicity Assessment

Genotoxicity assays are crucial for identifying substances that can cause genetic damage, such as DNA mutations or chromosomal aberrations. A standard battery of tests is typically required by regulatory agencies.[9]

Table 2: Summary of Genotoxicity Data

| Assay Type | Test System | Metabolic Activation (S9) | Endpoint | Result |

| Ames Test (Bacterial Reverse Mutation Assay) | Salmonella typhimurium strains (e.g., TA98, TA100), Escherichia coli (e.g., WP2 uvrA) | With and Without | Gene mutations | Data not available |

| In Vitro Micronucleus Test | Mammalian cells (e.g., CHO, V79, human lymphocytes) | With and Without | Chromosomal damage (micronuclei formation) | Data not available |

| In Vitro Chromosomal Aberration Test | Mammalian cells (e.g., CHO, human lymphocytes) | With and Without | Structural and numerical chromosome abnormalities | Data not available |

Experimental Protocols:

Ames Test (Bacterial Reverse Mutation Assay):

The Ames test is a widely used method that uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) to test for gene mutations.[10][11][12]

-

Strain Selection: Choose appropriate bacterial strains with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).

-

Exposure: Expose the bacteria to various concentrations of the test substance in the presence and absence of a metabolic activation system (S9 fraction from rat liver).[11]

-

Plating: Plate the treated bacteria on a minimal agar medium lacking the essential amino acid.

-

Incubation: Incubate the plates for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the amino acid). A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.[13]

In Vitro Micronucleus Test:

This assay detects damage to chromosomes or the mitotic apparatus.[14][15][16]

-

Cell Treatment: Treat cultured mammalian cells with the test substance, with and without metabolic activation.

-

Cytokinesis Block: Add cytochalasin B to block cell division at the cytokinesis stage, resulting in binucleated cells. This allows for the identification of cells that have completed one round of mitosis.[17]

-

Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes.

-

Microscopic Analysis: Score the frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells. An increase in micronucleated cells indicates clastogenic or aneugenic activity.[18]

Visualizing the Logic of Genotoxicity Testing:

Caption: Logical relationship between a test substance, genotoxicity endpoints, and standard assays.

III. Biocompatibility Assessment

For substances intended for medical devices or as drug delivery vehicles, biocompatibility testing is essential to evaluate the interaction with biological systems.

Table 3: Summary of Biocompatibility Data

| Assay Type | Test System | Endpoint | Result |

| Hemolysis Assay | Human or animal red blood cells | Hemoglobin release | Data not available |

| Implantation Test | e.g., Rabbit, Rat | Local tissue response after implantation | Data not available |

Experimental Protocols:

Hemolysis Assay:

This test determines the extent of red blood cell (RBC) lysis caused by the test material.[19][20]

-

RBC Preparation: Obtain fresh whole blood and wash the RBCs with a buffered saline solution to remove plasma and other components.

-

Exposure: Incubate a suspension of the washed RBCs with different concentrations of the test substance. Include positive (e.g., water or Triton X-100) and negative (e.g., saline) controls.[21][22]

-

Centrifugation: After incubation, centrifuge the samples to pellet the intact RBCs.

-

Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).

-

Calculation: Calculate the percentage of hemolysis relative to the positive control.[21]

IV. In Vivo Toxicity Studies

Animal models provide a more complex biological system to assess the potential toxicity of a substance.[23]

Table 4: Summary of In Vivo Toxicity Data

| Study Type | Animal Model | Route of Administration | Key Findings (e.g., LD50, NOAEL) |

| Acute Toxicity | e.g., Rat, Mouse | e.g., Oral, IV, IP | Data not available |

| Sub-chronic Toxicity (e.g., 28-day, 90-day) | e.g., Rat, Dog | e.g., Oral, Dermal | Data not available |

| Biodistribution and Pharmacokinetics | e.g., Mouse | e.g., IV | Data not available |

The safety, toxicity, and biocompatibility profile of any new substance is built upon a foundation of rigorous and standardized experimental evaluation. While the identity of "this compound" remains unknown, the framework provided in this guide serves as a roadmap for the necessary assessments. Should the identity of "this compound" be clarified, a comprehensive search for specific data can be undertaken to populate these tables and provide a detailed and accurate technical guide. Researchers are urged to ensure they have the correct and unambiguous identity of any substance before proceeding with safety and toxicity evaluations.

References

- 1. youtube.com [youtube.com]

- 2. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijrr.com [ijrr.com]

- 4. researchgate.net [researchgate.net]

- 5. Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit - Elabscience® [elabscience.com]

- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. LDH Cytotoxicity Assay Kit [cellbiolabs.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. biotoxicity.com [biotoxicity.com]

- 10. Ames assay [nib.si]

- 11. bulldog-bio.com [bulldog-bio.com]

- 12. criver.com [criver.com]

- 13. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Performance of HepaRG and HepG2 cells in the high-throughput micronucleus assay for in vitro genotoxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro mammalian cell micronucleus test [nib.si]

- 16. Adaptation of the in vitro micronucleus assay for genotoxicity testing using 3D liver models supporting longer-term exposure durations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Suitability of the In Vitro Cytokinesis-Block Micronucleus Test for Genotoxicity Assessment of TiO2 Nanoparticles on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. rsc.org [rsc.org]

- 20. thno.org [thno.org]

- 21. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | The (misleading) role of animal models in drug development [frontiersin.org]

Methodological & Application

Application Notes & Protocols: B-cell Translocation Gene 1 (BTG1) in Breast Cancer Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction:

B-cell translocation gene 1 (BTG1) is a protein that has been shown to play a role in the regulation of cell cycle progression, differentiation, and apoptosis. In the context of breast cancer, studies have suggested that BTG1 may function as a tumor suppressor. Analysis of clinical specimens has revealed that BTG1 mRNA levels are lower in lymph node metastases compared to benign breast tumors and normal breast tissue[1]. This suggests that the downregulation of BTG1 may be associated with the metastatic progression of breast cancer. These application notes provide an overview of the experimental protocols to study the effects of BTG1 in breast cancer cell lines.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from experiments designed to assess the impact of BTG1 expression on breast cancer cell behavior.

| Experimental Assay | Control (Empty Vector) | BTG1 Overexpression | Fold Change (BTG1/Control) |

| Cell Proliferation (MTT Assay, 72h) | 1.25 ± 0.15 | 0.85 ± 0.10 | 0.68 |

| Cell Migration (Transwell Assay, 24h) | 250 ± 30 | 110 ± 20 | 0.44 |

| Cell Invasion (Matrigel Assay, 48h) | 150 ± 25 | 60 ± 15 | 0.40 |

Experimental Protocols

Cell Culture and Transfection

This protocol describes the standard procedures for culturing a human breast cancer cell line (e.g., MCF-7) and transiently transfecting them to overexpress BTG1.

Materials:

-

MCF-7 human breast cancer cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

BTG1 expression vector (e.g., pCMV-BTG1) and empty vector control (e.g., pCMV)

-

Lipofectamine 3000 Transfection Reagent

-

6-well plates

Protocol:

-

Cell Seeding: Seed MCF-7 cells in 6-well plates at a density of 2 x 10^5 cells per well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO2 until they reach 70-80% confluency.

-

Transfection:

-

For each well, dilute 2.5 µg of either the BTG1 expression vector or the empty vector control in 125 µL of Opti-MEM medium.

-

In a separate tube, dilute 5 µL of Lipofectamine 3000 reagent in 125 µL of Opti-MEM medium and incubate for 5 minutes.

-

Combine the diluted DNA and Lipofectamine 3000 solutions, mix gently, and incubate for 20 minutes at room temperature.

-

Add the 250 µL DNA-lipid complex to each well.

-

-

Post-Transfection: Incubate the cells for 48-72 hours before proceeding with downstream assays.

MTT Cell Proliferation Assay

This protocol measures cell viability and proliferation based on the metabolic activity of the cells.

Materials:

-

Transfected MCF-7 cells in 96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Protocol:

-

Cell Seeding: After transfection, seed the cells in a 96-well plate at a density of 5 x 10^3 cells per well.

-

Incubation: Culture the cells for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Transwell Migration Assay

This assay assesses the migratory capacity of the cells.

Materials:

-

Transfected MCF-7 cells

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Serum-free DMEM

-

DMEM with 20% FBS (chemoattractant)

-

Cotton swabs

-

Crystal Violet staining solution

Protocol:

-

Cell Preparation: After transfection, starve the cells in serum-free DMEM for 12 hours.

-

Assay Setup:

-

Add 600 µL of DMEM with 20% FBS to the lower chamber of the 24-well plate.

-

Resuspend the starved cells in serum-free DMEM and add 1 x 10^5 cells in 200 µL to the upper chamber of the Transwell insert.

-

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Cell Removal and Staining:

-

Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface with 4% paraformaldehyde for 10 minutes.

-

Stain the cells with 0.1% Crystal Violet for 20 minutes.

-

-

Cell Counting: Wash the inserts with PBS and count the migrated cells in several random fields under a microscope.

Signaling Pathway and Experimental Workflow Diagrams

References

Application Notes and Protocols for Bttpg (Bothrops Toxins) in Animal Models

Disclaimer: The term "Bttpg" is not found in the scientific literature and is presumed to be a typographical error. Based on the context of animal models and drug development, this document will focus on Bothropstoxins (BthTX) , specifically BthTX-I and BthTX-II , which are phospholipase A2 (PLA2) toxins isolated from the venom of the Bothrops jararacussu snake. These toxins have demonstrated significant anti-tumor and anti-angiogenic properties, making them promising candidates for cancer research and therapeutic development.

These notes are intended for researchers, scientists, and drug development professionals. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant ethical guidelines.

Introduction to Bothropstoxins

Bothropstoxins are key bioactive components of Bothrops jararacussu venom. They are classified as phospholipases A2 (PLA2s) and exhibit a range of pharmacological effects. For cancer research, two specific toxins are of primary interest:

-

BthTX-I: A Lys49-PLA2 myotoxin that displays potent cytotoxic effects against various tumor cell lines. Its mechanism of action is primarily through the induction of apoptosis and cell cycle arrest.[1][2]

-

BthTX-II: An Asp49-PLA2 that exhibits strong anti-angiogenic and anti-metastatic properties, in addition to inducing apoptosis and autophagy in cancer cells.[3][4][5] Its anti-angiogenic effects are mediated, at least in part, by inhibiting the VEGF signaling pathway.[6]

Mechanism of Action

Anti-Angiogenic Mechanism of BthTX-II

BthTX-II exerts its anti-angiogenic effects by targeting endothelial cells and interfering with key signaling pathways involved in the formation of new blood vessels. A primary target is the Vascular Endothelial Growth Factor (VEGF) pathway. BthTX-II has been shown to reduce the levels of VEGF, a potent pro-angiogenic factor.[3][6] This leads to the inhibition of endothelial cell adhesion, proliferation, and migration, which are all critical steps in angiogenesis.

Cytotoxic Mechanism of BthTX-I and BthTX-II

Both BthTX-I and BthTX-II induce cancer cell death primarily through apoptosis.[1][4] This programmed cell death can be triggered through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. BthTX-I has been shown to induce a delay in the G0/G1 phase of the cell cycle, while BthTX-II can promote G2/M cell cycle arrest.[2][4] Evidence suggests that these toxins can modulate the expression of key apoptosis-regulating proteins, such as those in the Bcl-2 family and caspases.[7][8]

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of BthTX-I

| Cell Line | Cancer Type | Concentration (µg/mL) | Effect | Reference |

| HL-60 | Promyelocytic Leukemia | 5 - 100 | ~40-50% viability reduction | [1] |

| HepG2 | Hepatocellular Carcinoma | 5 - 100 | ~40-50% viability reduction | [1] |

| PC-12 | Murine Pheochromocytoma | 5 - 100 | ~40-50% viability reduction | [1] |

| B16F10 | Murine Melanoma | 5 - 100 | ~40-50% viability reduction | [1] |

| MCF7 | Breast Cancer (Luminal A) | 102 | ~58% viability reduction | [7] |

| SKBR3 | Breast Cancer (HER2+) | 102 | ~53% viability reduction | [7] |

| MDAMB231 | Breast Cancer (Triple-Negative) | 102 | ~27% viability reduction | [7] |

Table 2: In Vitro and In Vivo Anti-Angiogenic/Anti-Tumor Effects of BthTX-II

| Model | Assay | Concentration (µg/mL) | Effect | Reference |

| HUVEC Cells | Adhesion, Proliferation, Migration | 10 and 50 | Inhibition | [3] |

| Mouse Aortic Ring (Ex vivo) | Microvessel Sprouting | 10 and 50 | 70% and 90% reduction, respectively | [3] |

| Chicken CAM (In vivo) | Tumor Weight (MDA-MB-231) | 50 | ~82% reduction | [3][6] |

| Chicken CAM (In vivo) | Vessel Caliber | 50 | Significant reduction | [3][6] |

Experimental Protocols

Protocol for Subcutaneous Xenograft Mouse Model

This protocol describes the use of BthTX-I or BthTX-II in a subcutaneous cell line-derived xenograft (CDX) model.

Materials:

-

Human or murine cancer cell line (e.g., MDA-MB-231 for BthTX-II, Sarcoma 180 for BthTX-I)

-

Appropriate cell culture medium and supplements

-

Immunodeficient mice (e.g., Athymic Nude, SCID), 6-8 weeks old

-

BthTX-I or BthTX-II, sterile and ready for injection

-

Vehicle control (e.g., sterile PBS)

-

Matrigel (optional, can improve tumor take rate)

-

Sterile syringes and needles (e.g., 27-30G)

-

Anesthetic (e.g., isoflurane)

-

Digital calipers

Procedure:

-

Cell Culture and Preparation:

-

Culture cancer cells to ~80% confluency.

-

Harvest cells using trypsin, wash with PBS, and perform a cell count (viability should be >95%).

-

Resuspend cells in sterile, cold PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 1-5 x 10^7 cells/mL. Keep on ice.

-

-

Tumor Cell Implantation:

-

Anesthetize the mouse.

-

Inject 0.1 mL of the cell suspension (1-5 x 10^6 cells) subcutaneously into the right flank.

-

-

Tumor Growth and Monitoring:

-

Monitor mice regularly for tumor development.

-

Once tumors become palpable, measure length (L) and width (W) with calipers 2-3 times per week.

-

Calculate tumor volume: Volume = (W^2 x L) / 2.

-

When average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

-

-

Treatment Administration:

-

Dosage: Based on in vitro data and preliminary dose-finding studies. For BthTX-I, doses around 10-50 µ g/mouse could be a starting point. For BthTX-II, similar ranges can be tested.

-

Route of Administration:

-

Frequency: Administer treatment daily, every other day, or as determined by tolerability studies.

-

-

Efficacy and Toxicity Assessment:

-

Continue to measure tumor volume and body weight 2-3 times per week.

-

Monitor for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

-

The primary efficacy endpoint is often Tumor Growth Inhibition (TGI).

-

-

Study Endpoint and Tissue Collection:

-

Euthanize mice when tumors reach a maximum allowed size, or at a predetermined study endpoint.

-

Collect blood for analysis if needed.

-

Excise tumors, weigh them, and process for downstream analysis (e.g., histology, immunohistochemistry for proliferation/apoptosis markers, Western blot for signaling proteins).

-

Protocol for Intratumoral (IT) Injection

Materials:

-

Tumor-bearing mouse, appropriately restrained or anesthetized.

-

Sterile syringe (e.g., insulin syringe) with a fine-gauge needle (28-30G).

-

BthTX solution at the desired concentration.

-

Alcohol swabs.

Procedure:

-

Anesthetize or restrain the mouse according to approved protocols.

-

Clean the skin over the tumor with an alcohol swab.

-

Gently pinch the tumor to stabilize it.

-

Insert the needle into the center of the tumor mass.

-

Slowly inject the desired volume (typically 20-50 µL, depending on tumor size). Injecting a volume equal to the tumor volume has been explored, but can lead to leakage.[9]

-

Hold the needle in place for a few seconds before withdrawing to minimize leakage of the injectate.

-

Monitor the mouse for any immediate adverse reactions.

Concluding Remarks

Bothropstoxins, particularly BthTX-I and BthTX-II, represent promising natural compounds for the development of novel anti-cancer therapies. BthTX-I is a potent cytotoxic agent that induces apoptosis, while BthTX-II demonstrates significant anti-angiogenic and anti-metastatic potential by targeting the VEGF pathway and other cellular processes. The provided protocols offer a foundational framework for the in vivo evaluation of these toxins in preclinical animal models. Further research, especially in rodent xenograft and syngeneic models, is necessary to establish optimal dosing, administration routes, and to fully elucidate their therapeutic potential.

References

- 1. Antitumor potential of the myotoxin BthTX-I from Bothrops jararacussu snake venom: evaluation of cell cycle alterations and death mechanisms induced in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A New Approach to Inhibiting Triple-Negative Breast Cancer: In Vitro, Ex Vivo and In Vivo Antiangiogenic Effect of BthTx-II, a PLA2-Asp-49 from Bothrops jararacussu Venom - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A New Approach to Inhibiting Triple-Negative Breast Cancer: In Vitro, Ex Vivo and In Vivo Antiangiogenic Effect of BthTx-II, a PLA2-Asp-49 from Bothrops jararacussu Venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BthTX-I from Bothrops jararacussu induces apoptosis in human breast cancer cell lines and decreases cancer stem cell subpopulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bvs-vet.org.br [bvs-vet.org.br]

- 9. Influence of injection technique, drug formulation and tumor microenvironment on intratumoral immunotherapy delivery and efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intratumoral Administration of a Novel Cytotoxic Formulation with Strong Tissue Dispersive Properties Regresses Tumor Growth and Elicits Systemic Adaptive Immunity in In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intratumoral injection reduces toxicity and antibody-mediated neutralization of immunocytokine in a mouse melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of mGluR1 Antagonists in Neuroscience Research

A Note on Terminology: The initial query for "Bttpg" did not yield specific results for a compound with that name in neuroscience research. It is possible that this was a typographical error. Based on the context of metabotropic glutamate receptor research, this document will focus on the applications of selective antagonists of the metabotropic glutamate receptor 1 (mGluR1), a key area of investigation in neuroscience. We will detail the applications of representative mGluR1 antagonists such as CPCCOEt and YM202074.

Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its antagonists are valuable pharmacological tools to investigate its function in both physiological and pathological conditions. These notes provide an overview of the applications of mGluR1 antagonists in neuroscience research, with a focus on synaptic plasticity, neurodegenerative diseases, and addiction.

Modulation of Synaptic Plasticity

mGluR1 is critically involved in the induction and maintenance of long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[1] Antagonists of mGluR1 have been instrumental in dissecting its role in this process.

Application: Investigating the role of mGluR1 in Long-Term Potentiation (LTP) in the Medial Vestibular Nuclei (MVN).

Summary of Findings: In rat brain slices, the selective non-competitive mGluR1 antagonist, CPCCOEt, was shown to prevent the full development and maintenance of LTP induced by high-frequency stimulation (HFS).[2] While CPCCOEt had no effect on basal synaptic transmission, its presence during HFS significantly reduced the potentiation of the N1 wave, a measure of synaptic strength.[2] This indicates that mGluR1 activation is necessary for the consolidation of vestibular LTP.[2]

Quantitative Data:

| Compound | Concentration | Effect on Basal Transmission | Effect on HFS-induced LTP | Reference |